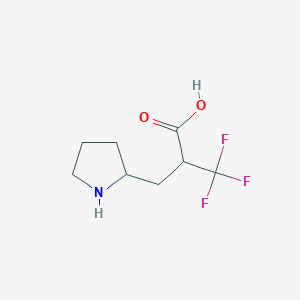
2,4-二溴戊二酸二甲酯
描述
Dimethyl 2,4-dibromoglutarate is a chemical compound that belongs to the class of dibrominated glutaric acid derivatives. It is a colorless liquid with a molecular formula of C6H8Br2O4 and a molecular weight of 295.94 g/mol. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
科学研究应用
Dimethyl 2,4-dibromoglutarate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a model compound for morphine and other selective ligands due to its structural similarity.
Medicine: Investigated for its potential use in drug development, particularly in the design of opioid receptor ligands.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Dimethyl 2,4-dibromoglutarate is a chemical compound that has been studied for its potential in various chemical reactions . .
Mode of Action
The mode of action of Dimethyl 2,4-dibromoglutarate involves a process known as 1,3-debromination . This process involves the reductive cyclization of the isomers of Dimethyl 2,4-dibromoglutarate . The reaction is stereospecific, resulting in the formation of a trans cyclopropane product .
Biochemical Pathways
The compound is involved in 1,3-debromination reactions, which are significant in various biochemical processes .
Result of Action
The result of the action of Dimethyl 2,4-dibromoglutarate is the formation of a trans cyclopropane product through a stereospecific reaction . This suggests that the compound may have potential applications in the synthesis of cyclopropane derivatives.
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl 2,4-dibromoglutarate can be synthesized through the bromination of dimethyl glutarate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of dimethyl 2,4-dibromoglutarate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
化学反应分析
Types of Reactions: Dimethyl 2,4-dibromoglutarate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form dimethyl glutarate using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form dimethyl 2,4-dibromoglutaric acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents such as water or alcohols at room temperature.
Reduction Reactions: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).
Oxidation Reactions: Performed in aqueous or acidic conditions at elevated temperatures.
Major Products Formed:
相似化合物的比较
Dimethyl 2,4-dibromoglutarate can be compared with other similar compounds, such as:
Dimethyl Glutarate: Lacks the bromine atoms and therefore has different reactivity and applications.
Dimethyl 2,4-dichloroglutarate: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
Dimethyl 2,4-difluoroglutarate:
Uniqueness: Dimethyl 2,4-dibromoglutarate is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
dimethyl 2,4-dibromopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2O4/c1-12-6(10)4(8)3-5(9)7(11)13-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBXTTCCOXKVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403900 | |
| Record name | DIMETHYL 2,4-DIBROMOGLUTARATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869-09-0 | |
| Record name | DIMETHYL 2,4-DIBROMOGLUTARATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl 2,4-dibromopentanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes dimethyl 2,4-dibromoglutarate interesting in the context of stereoselective synthesis?
A1: Dimethyl 2,4-dibromoglutarate exists as both (±) and meso isomers. This allows for the study of stereospecificity in 1,3-debromination reactions, which is crucial for controlling the three-dimensional shape and thus the properties of the resulting cyclopropane products. The research demonstrates that the reaction of dimethyl 2,4-dibromoglutarate with the metallate PPN+Cr(CO)4NO− exhibits varying degrees of stereoselectivity depending on the starting isomer. []
Q2: How does the stereochemistry of dimethyl 2,4-dibromoglutarate influence the outcome of the debromination reaction?
A2: The research shows that the debromination reaction of the (±) isomers of dimethyl 2,4-dibromoglutarate proceeds stereospecifically, yielding exclusively the trans cyclopropane product. This suggests a strict double inversion mechanism is at play. While the reaction with the meso isomer is less selective with dimethyl 2,4-dibromoglutarate itself, it shows a distinct preference for the cis cyclopropane isomer when methyl groups are present at the 2 and 4 positions. This highlights the impact of even small structural changes on the stereochemical outcome of the reaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


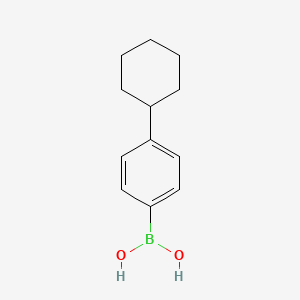


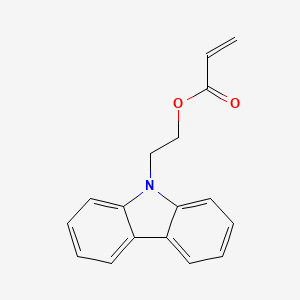
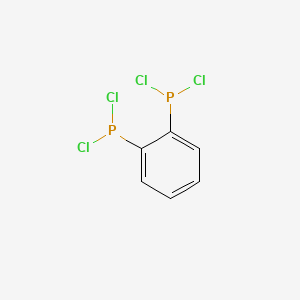
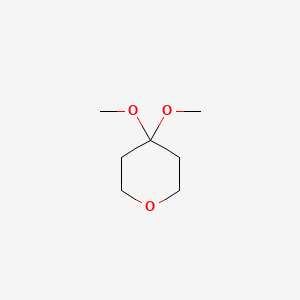

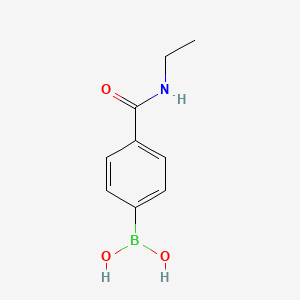

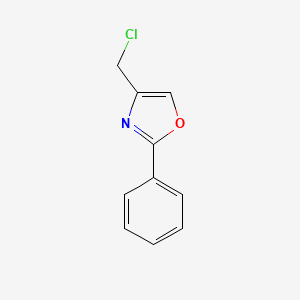
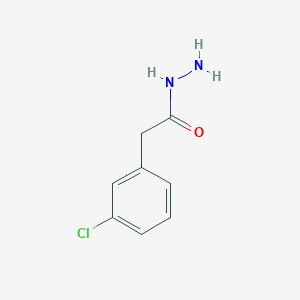
![N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide](/img/new.no-structure.jpg)
